molecular formula C7H2BrF5 B1273052 4-Bromo-3,5-difluorobenzotrifluoride CAS No. 499238-36-7

4-Bromo-3,5-difluorobenzotrifluoride

Cat. No.: B1273052
CAS No.: 499238-36-7
M. Wt: 260.99 g/mol
InChI Key: MJDJSTBBLBVDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-difluorobenzotrifluoride: is an organic compound with the molecular formula C₇H₂BrF₅ and a molecular weight of 260.99 g/mol . It is also known by its IUPAC name, 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.

Mechanism of Action

Target of Action

4-Bromo-3,5-difluorobenzotrifluoride, also known as 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene, is a chemical compound used in various chemical reactions . .

Mode of Action

The mode of action of this compound is primarily through its participation in chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .

Biochemical Pathways

It is known to participate in chemical reactions such as the suzuki–miyaura coupling , which could potentially affect various biochemical pathways depending on the context of its use.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it participates in. For instance, in the Suzuki–Miyaura coupling, it can help form carbon–carbon bonds , which are fundamental to organic chemistry and biochemistry.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, its storage temperature is typically ambient , suggesting that it’s stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-3,5-difluorobenzotrifluoride typically involves the bromination of 3,5-difluorobenzotrifluoride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The general reaction scheme is as follows:

    Starting Material: 3,5-difluorobenzotrifluoride

    Reagent: Bromine (Br₂)

    Solvent: Anhydrous conditions, often using a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

    Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of bromine and achieve selective bromination.

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale bromination reactors: equipped with temperature control systems.

    Continuous monitoring: of reaction parameters to ensure high yield and purity.

    Purification steps: such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-3,5-difluorobenzotrifluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles attack the benzene ring, leading to further functionalization.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia (NH₃) or sodium methoxide (NaOCH₃) in methanol (CH₃OH).

    Electrophilic Aromatic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) under atmospheric pressure.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives such as 4-amino-3,5-difluorobenzotrifluoride.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of 3,5-difluorobenzotrifluoride.

Scientific Research Applications

4-Bromo-3,5-difluorobenzotrifluoride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: Employed in the development of fluorinated compounds for biological studies, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the synthesis of potential drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.

    Industry: Applied in the production of advanced materials, such as fluorinated polymers and liquid crystals.

Comparison with Similar Compounds

  • 4-Bromo-3,5-dichlorobenzotrifluoride
  • 4-Bromo-3,5-dimethylbenzotrifluoride
  • 4-Bromo-3,5-difluorobenzaldehyde

Comparison:

  • 4-Bromo-3,5-difluorobenzotrifluoride is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical and physical properties.
  • Compared to 4-Bromo-3,5-dichlorobenzotrifluoride , the fluorine atoms in this compound provide higher electronegativity and different reactivity.
  • In contrast to 4-Bromo-3,5-dimethylbenzotrifluoride , the fluorinated compound exhibits greater stability and resistance to metabolic degradation.
  • 4-Bromo-3,5-difluorobenzaldehyde differs in having an aldehyde functional group, which significantly alters its reactivity and applications.

Properties

IUPAC Name

2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDJSTBBLBVDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381218
Record name 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499238-36-7
Record name 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-difluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.